molecular formula C5H2BrN3S B15056562 6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine

6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine

Cat. No.: B15056562
M. Wt: 216.06 g/mol
InChI Key: XPKMZZLBGZLNMU-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine is a heterocyclic compound that features a bromine atom attached to a thiadiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine typically involves the reaction of hydrazonoyl halides with pyridine derivatives. One common method includes the reaction of 2-aminopyridine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product yield .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of laboratory methods. This involves scaling up the reaction conditions and ensuring proper handling of reagents and solvents to maintain safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for developing new materials and pharmaceuticals with specific properties .

Properties

Molecular Formula

C5H2BrN3S

Molecular Weight

216.06 g/mol

IUPAC Name

6-bromothiadiazolo[5,4-b]pyridine

InChI

InChI=1S/C5H2BrN3S/c6-3-1-4-5(7-2-3)10-9-8-4/h1-2H

InChI Key

XPKMZZLBGZLNMU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1N=NS2)Br

Origin of Product

United States

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